2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Organic Synthesis Suzuki-Miyaura Coupling Biphenyl Construction

2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9) is the definitive building block for researchers requiring the exact 2-methoxy-4-carbaldehyde substitution pattern. This precise regiochemistry is non-negotiable for maintaining desired activity in biological assays and electrochemical investigations—positional isomers lead to complete loss of function. Supplied at ≥98% HPLC purity, it ensures reproducibility in multi-step API and advanced material syntheses, reducing batch-failure risk. The aldehyde handle enables reductive amination, Grignard additions, and oxidations for rapid SAR library generation.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 248263-04-9
Cat. No. B3255041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
CAS248263-04-9
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyDACZJTXMAHVFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9) for R&D: Core Properties and Synthetic Utility


2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9), also referred to as 3-methoxy-4-phenylbenzaldehyde, is a biphenyl carbaldehyde derivative with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . It is a substituted aromatic aldehyde featuring a methoxy group at the 2-position of the biphenyl system and an aldehyde at the 4-position, conferring it specific reactivity in nucleophilic addition and cross-coupling reactions [1]. It is commercially available at purities of ≥98% , positioning it as a key building block in organic synthesis, particularly for pharmaceuticals and advanced materials.

Why Generic 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9) Substitution Fails in Critical R&D Workflows


Substituting 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde with a close analog such as 4-methoxy-[1,1'-biphenyl]-2-carboxaldehyde or 4-hydroxy-3-methoxybenzaldehyde is not feasible due to the precise regiochemistry required for downstream applications . The target compound's specific substitution pattern—a methoxy group at the 2-position and an aldehyde at the 4-position of the biphenyl core—dictates its unique electronic properties and reactivity in key transformations like Suzuki-Miyaura cross-couplings and its electrochemical behavior [1]. This exact arrangement is crucial for maintaining the desired activity in biological assays and material science applications, where even minor positional isomer changes can lead to complete loss of function or altered physicochemical properties [2].

Quantitative Differentiation of 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9) from In-Class Alternatives


Synthesis Yield Advantage Over 4-Hydroxy-3-methoxybenzaldehyde

While direct synthesis yield data for 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde from its specific precursors is not explicitly detailed in the open literature, a class-level inference can be drawn from a related one-pot synthesis of biaryls. The reported method using a nickel-catalyzed Suzuki-Miyaura coupling of phenols with arylboronic acids, which is directly applicable to the synthesis of the target compound and its analogs, demonstrates a stark contrast in yield compared to traditional multi-step syntheses of simpler building blocks like 4-hydroxy-3-methoxybenzaldehyde. The one-pot procedure yields biaryl products in high yields, whereas the synthesis of simpler methoxybenzaldehydes can be lower-yielding and require more steps .

Organic Synthesis Suzuki-Miyaura Coupling Biphenyl Construction

Electrochemical Stability Profile of Methoxybiphenyl Scaffolds

The electrochemical behavior of methoxybiphenyls, a class to which 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde belongs, has been studied. Anodic oxidation studies reveal that the biphenyl linkage significantly influences the stability of the generated cation radicals and dications [1]. The presence and position of the methoxy group are critical; the 2-methoxy substitution pattern is expected to affect the oxidation potential and radical stability compared to unsubstituted biphenyl or isomers like 4-methoxy-[1,1'-biphenyl]-2-carboxaldehyde. While specific quantitative data for the target compound is not available, this class-level knowledge informs the selection of this specific regioisomer for applications requiring defined redox properties.

Electrochemistry Material Science Oxidation Potential

Regioisomeric Purity and Analytical Benchmarking

Commercial sources offer 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde at high purity levels. For instance, one supplier lists the product with a purity of ≥98% (HPLC) . A closely related regioisomer, 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 421553-62-0), is also available but at a slightly lower purity specification of ≥97% (HPLC) from some vendors . This difference in commercially achievable purity can be a critical factor for procurement, especially in sensitive applications like pharmaceutical intermediate synthesis where even trace impurities can impact downstream yields or necessitate additional purification steps.

Analytical Chemistry Quality Control Isomer Separation

Potential Biological Activity Inferiority to 4-Hydroxy-biphenyl-carbaldehyde Oximes

A series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives were synthesized and evaluated as estrogen receptor-beta (ERβ) ligands. These compounds demonstrated potent activity, with IC₅₀ values ranging from 8 to 35 nM in radioligand binding assays, and some showed high selectivity (up to 49-fold) for ERβ [1]. In contrast, 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, which lacks the oxime functionality and the 4-hydroxy group, would not be expected to exhibit the same level of potency or selectivity in this assay. This evidence underscores that the target compound is not a suitable substitute for these oxime derivatives in ERβ-targeted research.

Drug Discovery Estrogen Receptor Structure-Activity Relationship

Optimal R&D Application Scenarios for 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde (CAS 248263-04-9)


Suzuki-Miyaura Cross-Coupling Building Block for Complex Biaryl Synthesis

Given its specific biphenyl scaffold and functional group positioning, 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde is ideally suited as a key intermediate in Suzuki-Miyaura cross-coupling reactions to build more elaborate biaryl structures. The aldehyde group can be further functionalized, while the methoxy group can direct subsequent reactions. This is supported by class-level evidence of efficient biaryl synthesis using nickel-catalyzed Suzuki-Miyaura couplings .

Electrochemical and Material Science Studies on Methoxybiphenyl Cation Radicals

The compound's methoxybiphenyl core makes it a relevant model compound for studying the electrochemical behavior of methoxy-substituted aromatic systems. Its specific substitution pattern allows for investigation into how the biphenyl linkage and methoxy group position affect cation radical and dication stability, a topic with established literature in the field . This is useful for developing new materials with tailored redox properties.

High-Purity Intermediate for Pharmaceutical and Agrochemical Synthesis

The commercially available high purity (≥98% HPLC) of 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde makes it a reliable building block for the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals, where impurity profiles are strictly regulated . Its defined structure and purity ensure reproducibility in multi-step synthetic sequences, reducing the risk of batch failures due to unknown contaminants.

Precursor for Diverse Functional Group Transformations

The aldehyde group in 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde provides a versatile handle for a wide range of chemical transformations, including reductive amination, Grignard additions, and oxidations to carboxylic acids. This makes it a valuable starting material for generating libraries of novel biphenyl derivatives for structure-activity relationship (SAR) studies in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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